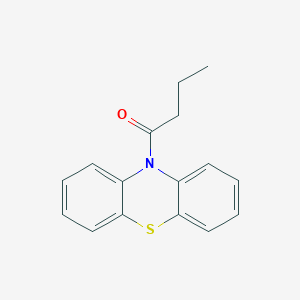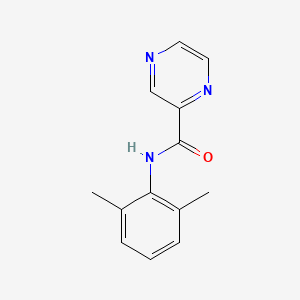
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide, also known as MINA, is a small molecule compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing cell death and preventing cell proliferation. In neuroscience, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have neuroprotective effects and may be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to modulate the immune response and may be used to treat autoimmune disorders.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to act as a protein kinase inhibitor. Specifically, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2 activity, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide can induce cell death and prevent cell proliferation.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In cancer cells, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide induces apoptosis (cell death) by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. In neurons, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to protect against oxidative stress and prevent the accumulation of beta-amyloid, a protein associated with Alzheimer's disease. In the immune system, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been shown to modulate cytokine production and inhibit T cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. Additionally, N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide has been found to have low toxicity and is well tolerated in animal models. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide research. One area of interest is the development of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide and its potential applications in various scientific research fields. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide in humans.
Métodos De Síntesis
N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(5-methyl-3-isoxazolyl)-3-(2-nitrophenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-8-12(15-20-9)14-13(17)7-6-10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSASBWJHVSZKJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)





![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)